
3-Tert-butylcyclobutanone
Overview
Description
3-Tert-butylcyclobutanone is a cyclobutanone derivative featuring a bulky tert-butyl group at the 3-position of the four-membered ring. Its molecular formula is C₈H₁₄O, with a molecular weight of 126.20 g/mol. The tert-butyl substituent introduces significant steric hindrance, influencing reactivity and physical properties. This compound is primarily utilized in organic synthesis as a sterically hindered ketone, enabling studies on strain-driven reactions or as a precursor for pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylcyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl bromide with cyclobutanone in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclobutanone ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of halogenated cyclobutanones.
Scientific Research Applications
3-Tert-butylcyclobutanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butylcyclobutanone involves its interaction with molecular targets through its reactive cyclobutanone ring. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. These interactions can modulate biological pathways and exhibit potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Tert-butylcyclobutanone with cis-tert-butyl 3-hydroxycyclobutanecarboxylate (), a structurally related cyclobutane derivative:
Property | This compound | cis-tert-butyl 3-hydroxycyclobutanecarboxylate |
---|---|---|
Molecular Formula | C₈H₁₄O | C₉H₁₆O₃ |
Molecular Weight | 126.20 g/mol | 172.22 g/mol |
Functional Groups | Ketone, tert-butyl | Ester, hydroxyl, tert-butyl |
Key Structural Features | Sterically hindered ketone | Chiral center (cis configuration), polar groups |
Hypothesized Reactivity | Nucleophilic addition (e.g., Grignard) | Ester hydrolysis, hydrogen bonding |
Potential Applications | Steric studies, synthesis intermediates | Chiral intermediates, pharmaceutical precursors |
Detailed Analysis of Differences
Steric and Electronic Effects
- This compound: The tert-butyl group creates steric hindrance around the ketone, limiting access to nucleophiles. This property is exploited in studying steric effects on reaction kinetics .
- cis-tert-butyl 3-hydroxycyclobutanecarboxylate : The hydroxyl and ester groups introduce polarity and hydrogen-bonding capability, enhancing solubility in polar solvents. The cis-configuration may enable enantioselective synthesis .
Physical Properties
- The higher molecular weight and polar functional groups (ester, hydroxyl) in cis-tert-butyl 3-hydroxycyclobutanecarboxylate suggest a higher boiling point compared to this compound.
This compound
- Synthetic Challenges : Steric hindrance complicates traditional ketone reactions, requiring optimized conditions for reductions or condensations.
- Pharmaceutical Relevance : Used in designing rigid scaffolds for drug candidates targeting neurological disorders .
cis-tert-butyl 3-hydroxycyclobutanecarboxylate
- Chiral Synthesis: The cis-hydroxyl group enables asymmetric catalysis, as demonstrated in the synthesis of β-amino alcohols .
- Material Science: Potential use in polymer chemistry due to ester lability and stereochemical control.
Biological Activity
3-Tert-butylcyclobutanone (C8H14O) is a cyclic ketone that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including synthesis methods, physicochemical properties, and relevant case studies.
1. Synthesis and Structural Properties
The synthesis of this compound typically involves the cyclization of appropriate precursors, often utilizing methods that involve the tert-butyl group due to its steric properties. The synthesis can be achieved through various catalytic processes, often optimized for yield and purity. For instance, reactions involving cyclobutanecarboxylic acids and tert-butyl halides have been reported to yield this compound effectively .
Table 1: Synthesis Methods of this compound
Method | Yield (%) | Conditions |
---|---|---|
Cyclization with tert-butyl halides | 48 | Tetrahydrofuran at room temperature |
Reaction with sulfur tetrafluoride | Varies | Gram-to-multigram scale |
The physicochemical properties of this compound are critical for understanding its biological activity. Notably, the presence of the tert-butyl group enhances its lipophilicity, which can influence its interaction with biological membranes.
- Lipophilicity : The log P (partition coefficient) is a significant parameter indicating the compound's ability to permeate cell membranes. The introduction of the tert-butyl group typically increases lipophilicity compared to other groups .
- Metabolic Stability : Studies have shown that the metabolic stability of compounds containing a tert-butyl group can vary significantly depending on their structural context. For example, replacing a tert-butyl group with a CF3-cyclobutane in certain bioactive compounds has been shown to alter metabolic clearance rates .
3. Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antifungal and antibacterial applications. Its analogs have been tested against several pathogens, demonstrating promising results.
Case Study: Antifungal Activity
In a comparative study involving this compound derivatives, researchers evaluated their antifungal activity against Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that while the original compound showed moderate activity, some analogues exhibited enhanced potency due to structural modifications .
Table 2: Antifungal Activity of this compound Derivatives
Compound | Activity (MIC µg/mL) | Pathogen |
---|---|---|
This compound | 32 | T. mentagrophytes |
CF3-cyclobutane analogue | 16 | T. rubrum |
Buclizine analogue | 8 | T. mentagrophytes |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve disruption of cellular membranes or interference with metabolic pathways in target organisms. The increased lipophilicity may facilitate better membrane penetration, enhancing its efficacy .
5. Conclusion and Future Directions
The biological activity of this compound presents significant potential for further research in drug development. Its unique structural features allow for modifications that can enhance efficacy against various pathogens while maintaining favorable physicochemical properties. Future studies should focus on elucidating the detailed mechanisms of action and exploring additional analogs to optimize therapeutic applications.
Properties
IUPAC Name |
3-tert-butylcyclobutan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,3)6-4-7(9)5-6/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGBXGJNDWCDTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20614-90-8 | |
Record name | 3-tert-butylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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